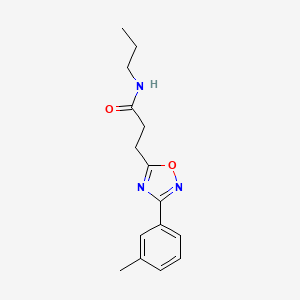
N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as PTZ-TP, is a chemical compound that belongs to the class of oxadiazole derivatives. It has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to act by blocking the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This results in increased excitability of the neurons, leading to the development of seizures.
Biochemical and Physiological Effects:
N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to produce a range of biochemical and physiological effects in animal models. These include increased neuronal excitability, decreased GABAergic transmission, and alterations in the expression of various neurotransmitter receptors. Additionally, N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to produce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages as a convulsant agent in animal models. It produces seizures that are similar to those observed in human epilepsy, making it a valuable tool for studying the underlying mechanisms of epilepsy. Additionally, N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is relatively easy to administer and has a low mortality rate in animal models. However, there are also some limitations to the use of N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments. It produces seizures that are highly variable in terms of severity and duration, which can make it difficult to compare results across different studies. Additionally, N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to produce oxidative stress and inflammation in the brain, which can complicate the interpretation of results.
将来の方向性
There are several areas of future research that could be pursued with N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new antiepileptic drugs that target the mechanisms underlying N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide-induced seizures. Additionally, N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide could be used to study the effects of various environmental factors, such as stress and diet, on seizure activity. Finally, N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide could be used to investigate the role of oxidative stress and inflammation in the development of epilepsy. Overall, N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a valuable tool for studying the underlying mechanisms of epilepsy and has the potential to lead to new treatments for this condition.
合成法
N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized through a multi-step process that involves the reaction of m-tolyl hydrazine with propionic acid to form 3-(m-tolyl)-1,2,4-oxadiazole. This compound is then reacted with propionyl chloride to form N-propionyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. Finally, this compound is treated with propylamine to obtain the final product, N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
科学的研究の応用
N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been widely used in scientific research, particularly in the field of neuroscience. It is commonly used as a convulsant agent in animal models to induce seizures. N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to produce seizures that are similar to those observed in human epilepsy, making it a valuable tool for studying the underlying mechanisms of epilepsy. Additionally, N-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used to study the effects of various drugs on seizure activity and to evaluate the efficacy of new antiepileptic drugs.
特性
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-9-16-13(19)7-8-14-17-15(18-20-14)12-6-4-5-11(2)10-12/h4-6,10H,3,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHMYROYSLHEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

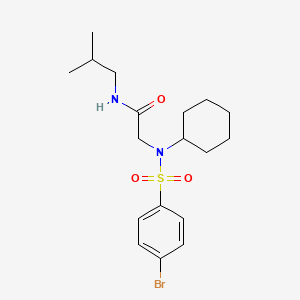

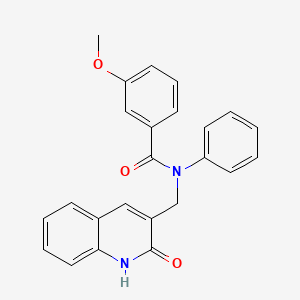
![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)
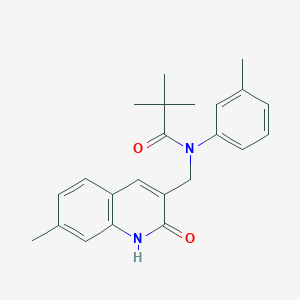
![N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686606.png)
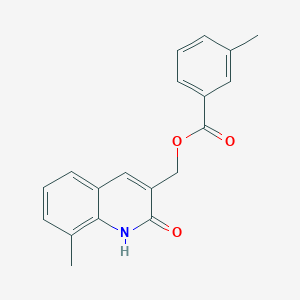
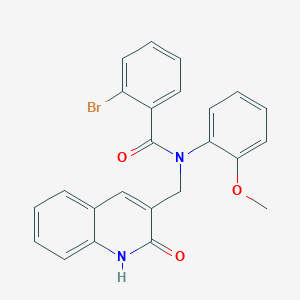
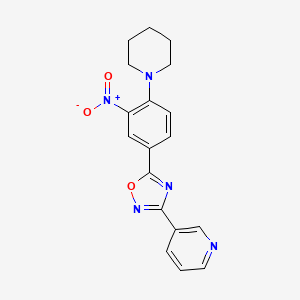

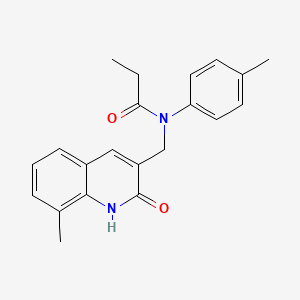

![1-(4-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686665.png)
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7686671.png)